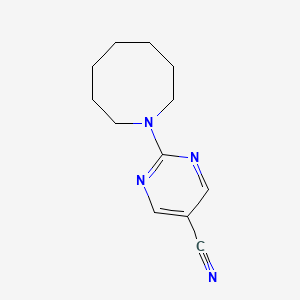![molecular formula C12H7BrFN3 B15055506 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a fluorophenyl group at the 2nd position of the triazolo[1,5-a]pyridine ring system. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction mechanism. This process includes transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is often carried out under microwave irradiation, which enhances the reaction rate and yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous for industrial applications due to its efficiency and eco-friendly nature. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the double bonds within the triazolo[1,5-a]pyridine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For substitution reactions, the products will have different substituents replacing the bromine atom. For reduction reactions, the products will have reduced double bonds within the ring system.
科学的研究の応用
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Material Science: The compound is employed in the synthesis of fluorescent emitters and other materials with specific electronic properties.
Biological Studies: It is used in biological research to study its effects on different biological pathways and targets.
作用機序
The mechanism of action of 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert its effects.
類似化合物との比較
Similar Compounds
Similar compounds to 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine include other triazolopyridine derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its biological activity and make it a valuable compound for specific applications in medicinal chemistry and material science.
特性
分子式 |
C12H7BrFN3 |
|---|---|
分子量 |
292.11 g/mol |
IUPAC名 |
7-bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H7BrFN3/c13-8-5-6-17-11(7-8)15-12(16-17)9-3-1-2-4-10(9)14/h1-7H |
InChIキー |
ZFIYUXXEZMDAEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


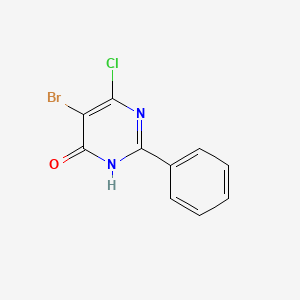
![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)

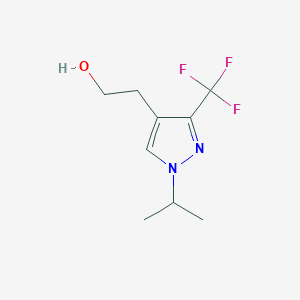
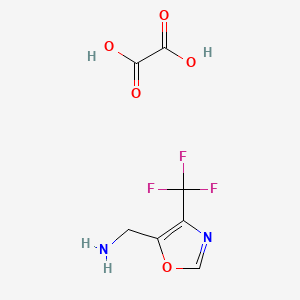
![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
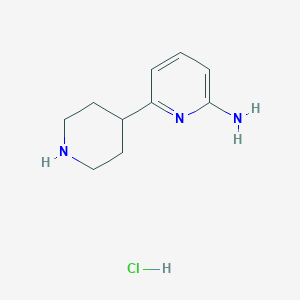
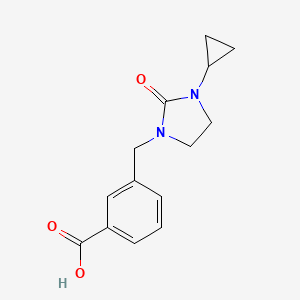
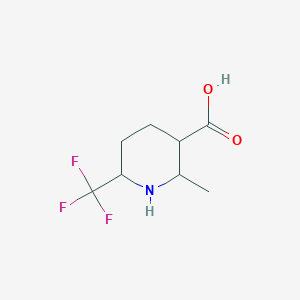
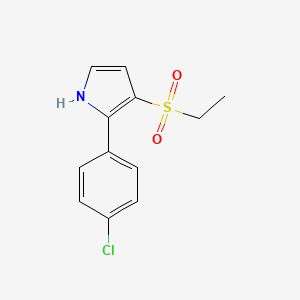
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B15055473.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
